molecular formula C4H6N2S2 B14225245 2,5-Dihydro-1H-imidazole-1-carbodithioic acid CAS No. 782441-82-1

2,5-Dihydro-1H-imidazole-1-carbodithioic acid

Cat. No.: B14225245
CAS No.: 782441-82-1
M. Wt: 146.2 g/mol
InChI Key: WQWZWMKHTIMZAR-UHFFFAOYSA-N
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Description

2,5-Dihydro-1H-imidazole-1-carbodithioic acid is a heterocyclic compound that features an imidazole ring with a carbodithioic acid functional group

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydro-1H-imidazole-1-carbodithioic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) and reducing agents such as sodium borohydride. The conditions for these reactions can vary but often involve the use of solvents like ethanol or water and catalysts like nickel or erbium triflate .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .

Mechanism of Action

The mechanism of action of 2,5-Dihydro-1H-imidazole-1-carbodithioic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its carbodithioic acid group can interact with thiol groups in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dihydro-1H-imidazole-1-carbodithioic acid is unique due to its combination of an imidazole ring and a carbodithioic acid group. This structure imparts distinct chemical properties, such as the ability to form stable metal complexes and interact with thiol groups, making it valuable for specific applications in research and industry .

Properties

CAS No.

782441-82-1

Molecular Formula

C4H6N2S2

Molecular Weight

146.2 g/mol

IUPAC Name

2,4-dihydroimidazole-3-carbodithioic acid

InChI

InChI=1S/C4H6N2S2/c7-4(8)6-2-1-5-3-6/h1H,2-3H2,(H,7,8)

InChI Key

WQWZWMKHTIMZAR-UHFFFAOYSA-N

Canonical SMILES

C1C=NCN1C(=S)S

Origin of Product

United States

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